molecular formula C36H36N2O5 B1670691 Dinklacorine CAS No. 60579-86-4

Dinklacorine

Cat. No. B1670691
CAS RN: 60579-86-4
M. Wt: 576.7 g/mol
InChI Key: MMGBHVBJOIKWMF-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinklacorine is a biphenyl dibenzodioxin alkaloid . It was first isolated from Tiliacora dinklagei, a West African medicinal plant . The molecular formula of Dinklacorine is C36H36N2O5 and it has a molecular weight of 576.68 .


Physical And Chemical Properties Analysis

Dinklacorine’s physical and chemical properties such as its density, boiling point, melting point, etc., are not explicitly mentioned in the available resources . For detailed information, you may need to refer to specialized chemistry literature or databases.

properties

CAS RN

60579-86-4

Product Name

Dinklacorine

Molecular Formula

C36H36N2O5

Molecular Weight

576.7 g/mol

IUPAC Name

(8S,21R)-13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28+/m0/s1

InChI Key

MMGBHVBJOIKWMF-WUFINQPMSA-N

Isomeric SMILES

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)C[C@@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O

SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O

Appearance

Solid powder

Other CAS RN

60579-86-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dinklacorine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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